Cetrorelix Acetate

Description

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 2 investigational indications.

See also: Cetrorelix (has active moiety).

Properties

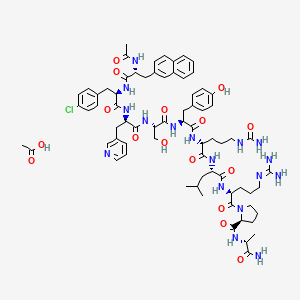

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLCOCAHJBEA-ANRVCLKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H96ClN17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020705 | |

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631741-31-5, 145672-81-7 | |

| Record name | Cetrorelix monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cetrorelix Acetate in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetrorelix acetate is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action in pituitary cells is centered on the competitive blockade of GnRH receptors, leading to a rapid and dose-dependent inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][4] This guide provides a comprehensive technical overview of the molecular interactions, downstream signaling pathways, and functional consequences of this compound's action on pituitary gonadotrophs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying cellular mechanisms.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, is the primary regulator of the reproductive endocrine axis.[1][3] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary gland.[5][6] This interaction triggers a cascade of intracellular signaling events that culminate in the synthesis and secretion of the gonadotropins, LH and FSH.[5] These hormones, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

This compound is a synthetic decapeptide analog of GnRH with strategic amino acid substitutions that confer its antagonistic properties.[7] By competitively inhibiting the binding of endogenous GnRH to its receptor, this compound effectively uncouples the pituitary from hypothalamic control, leading to a profound and reversible suppression of gonadotropin release.[2][8] This targeted action makes it a valuable therapeutic agent in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation, as well as in the management of hormone-sensitive conditions.[3][9]

Molecular Mechanism of Action

Competitive Binding to the GnRH Receptor

The primary mechanism of action of this compound is its high-affinity, competitive binding to the GnRH receptor on pituitary gonadotrophs.[2][8] This binding is reversible and does not elicit the conformational changes in the receptor necessary for signal transduction.[3] Consequently, it prevents endogenous GnRH from accessing the receptor and initiating downstream signaling cascades.

dot

Caption: Competitive antagonism of Cetrorelix at the GnRH receptor.

Inhibition of Downstream Signaling Pathways

Upon activation by GnRH, the GnRH receptor couples to the Gq/11 class of G-proteins, initiating a well-characterized signaling cascade.[5][10] This process is effectively blocked by this compound. The key downstream pathways inhibited include:

-

Phospholipase C (PLC) Activation: GnRH binding normally activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][10] This is followed by an influx of extracellular Ca2+ through voltage-gated calcium channels.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates various isoforms of PKC.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: PKC activation leads to the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[6][10]

-

Gene Transcription and Gonadotropin Synthesis: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, such as c-Fos and c-Jun, which in turn regulate the expression of the common α-subunit and the specific β-subunits of LH and FSH.[11]

-

Gonadotropin Secretion: The initial surge in intracellular calcium is a primary trigger for the exocytosis of pre-synthesized LH and FSH from storage granules.

By preventing the initial step of GnRH binding, this compound effectively abrogates all of these downstream events, leading to a rapid cessation of both gonadotropin synthesis and secretion.

dot

Caption: Inhibition of GnRH signaling pathways by Cetrorelix.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound with the GnRH receptor and its effect on gonadotropin secretion.

Table 1: GnRH Receptor Binding Affinity of this compound

| Parameter | Species | Cell Type/Preparation | Value | Reference |

| Relative Binding Affinity | Human | Pituitary membranes | ~20-fold higher than native GnRH | [12] |

| EC50 (GnRH-I Receptor Binding) | Human | Prostate cancer cells | 0.52 - 0.76 nmol/L (for GnRH-II antagonists, using iodinated Cetrorelix) | [13] |

Table 2: In Vitro Inhibition of Gonadotropin Secretion by this compound

| Parameter | Species | Cell Type | Value | Reference |

| LH Secretion Inhibition | Rat | Pituitary cell culture | Dose-dependent | [14] |

| FSH Secretion Inhibition | Rat | Pituitary cell culture | Dose-dependent | [14] |

Table 3: Clinical Dose-Response of this compound on Gonadotropin Suppression

| Dose | Route | Effect on LH | Effect on FSH | Reference |

| 0.2 mg daily | Subcutaneous | Effective suppression of LH surge | Minimal effect | [15] |

| 0.25 mg daily | Subcutaneous | Effective suppression of LH surge | Minimal effect | [16] |

| 0.5 mg daily | Subcutaneous | Pronounced and sustained LH suppression | Moderate suppression | [16] |

| 1.0 mg daily | Subcutaneous | Profound and sustained LH suppression | Significant suppression | [16] |

| 2 mg single dose | Subcutaneous | Suppression of LH for at least 3 days | Less pronounced than LH | [17] |

| 3 mg single dose | Subcutaneous | Suppression of LH for at least 3 days | Less pronounced than LH | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

GnRH Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GnRH receptor.

dot

Caption: Workflow for a GnRH receptor binding assay.

Methodology:

-

Preparation of Pituitary Cell Membranes:

-

Anterior pituitary glands are dissected from rats and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1% BSA). Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[18]

-

-

Competitive Binding Assay:

-

In a series of tubes, a constant amount of pituitary membrane preparation (e.g., 50-100 µg of protein) and a fixed concentration of radiolabeled GnRH analog (e.g., [125I]-Buserelin) are added.

-

Increasing concentrations of unlabeled this compound (or unlabeled GnRH for a standard curve) are added to the tubes.

-

Non-specific binding is determined in the presence of a large excess of unlabeled GnRH.

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in binding buffer.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Pituitary Cell Culture and Gonadotropin Secretion Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on GnRH-stimulated LH and FSH secretion from primary pituitary cell cultures.[19]

Methodology:

-

Primary Pituitary Cell Culture:

-

Anterior pituitary glands are collected from rats and enzymatically dispersed (e.g., using trypsin and DNase).

-

The dispersed cells are plated in culture wells and maintained in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) for 2-3 days to allow for attachment and recovery.[19]

-

-

Stimulation and Inhibition:

-

The culture medium is replaced with a serum-free medium, and the cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

The cells are then stimulated with a submaximal concentration of GnRH (e.g., 1-10 nM) for a specific duration (e.g., 2-4 hours).

-

Control wells include cells treated with vehicle, GnRH alone, and this compound alone.

-

-

Sample Collection and Analysis:

-

The culture medium is collected, and the concentrations of LH and FSH are measured using specific and sensitive immunoassays (e.g., ELISA or radioimmunoassay).[20]

-

-

Data Analysis:

-

The amount of LH and FSH secreted in response to GnRH in the presence of different concentrations of this compound is determined.

-

Dose-response curves are generated, and the IC50 for the inhibition of LH and FSH secretion is calculated.

-

Intracellular Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to visualize the inhibition of GnRH-induced calcium mobilization by this compound in pituitary cells.[21][22][23][24]

dot

Caption: Workflow for intracellular calcium imaging.

Methodology:

-

Cell Preparation and Dye Loading:

-

Pituitary cells are plated on glass coverslips and allowed to adhere.

-

The cells are loaded with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 1-5 µM in a physiological salt solution) for 30-60 minutes at room temperature in the dark.[23][24]

-

After loading, the cells are washed to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

-

Fluorescence Microscopy:

-

The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission fluorescence is collected at ~510 nm.

-

-

Experimental Procedure:

-

A baseline recording of the 340/380 nm fluorescence ratio is established.

-

This compound is added to the perfusion buffer at the desired concentration, and the recording continues.

-

GnRH is then added to stimulate the cells, and the changes in the fluorescence ratio are continuously monitored.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each time point. This ratio is proportional to the intracellular calcium concentration ([Ca2+]i).

-

The data are presented as a time course of the 340/380 nm ratio, demonstrating the GnRH-induced calcium transient and its inhibition by this compound.

-

Western Blotting for Phosphorylated ERK

This protocol details the detection of phosphorylated (activated) ERK1/2 by Western blotting to assess the inhibitory effect of this compound on this downstream signaling pathway.[25]

Methodology:

-

Cell Treatment and Lysis:

-

Pituitary cells (e.g., the LβT2 gonadotrope cell line) are serum-starved to reduce basal ERK phosphorylation.[26]

-

Cells are pre-treated with this compound for a specified time, followed by stimulation with GnRH.

-

The stimulation is stopped by placing the culture dishes on ice and washing with ice-cold phosphate-buffered saline (PBS).

-

The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

The protein concentration of the cell lysates is determined.

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding (e.g., with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with a primary antibody specific for the phosphorylated forms of ERK1/2 (p-ERK1/2).[27][28]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[29]

-

The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

-

Conclusion

This compound exerts its profound inhibitory effect on pituitary gonadotropin secretion through a well-defined mechanism of action. By acting as a competitive antagonist at the GnRH receptor, it effectively prevents the initiation of the intracellular signaling cascades that are essential for the synthesis and release of LH and FSH. This targeted and reversible action has established this compound as a cornerstone in various clinical applications, particularly in the field of reproductive medicine. The experimental protocols detailed in this guide provide a framework for the continued investigation of GnRH receptor pharmacology and the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. reference.medscape.com [reference.medscape.com]

- 9. mdpi.com [mdpi.com]

- 10. KEGG PATHWAY: map04912 [genome.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cetrorelix suppresses the preovulatory LH surge and ovulation induced by ovulation-inducing factor (OIF) present in llama seminal plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The use of a GnRH antagonist (Cetrorelix) in a single dose protocol in IVF-embryo transfer: a dose finding study of 3 versus 2 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

- 20. Simultaneous measurement of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone in the orchidectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 22. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 23. moodle2.units.it [moodle2.units.it]

- 24. brainvta.tech [brainvta.tech]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 28. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cetrorelix Acetate

Cetrorelix Acetate is a synthetic decapeptide and a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is widely utilized in assisted reproductive technologies to prevent premature ovulation in patients undergoing controlled ovarian stimulation.[3][4] Furthermore, its ability to suppress sex hormone levels has led to its investigation and use in treating hormone-sensitive cancers, such as those of the prostate and breast.[3][5] This guide provides a detailed overview of its chemical structure, properties, and the methodologies employed in its synthesis, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is the acetic acid salt of Cetrorelix.[5] The peptide backbone is composed of ten amino acids, including five D-amino acids, which enhance its resistance to proteolytic degradation.[6] The sequence of the decapeptide is Ac-D-Nal(2)-D-Phe(4-Cl)-D-Pal(3)-L-Ser-L-Tyr-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.[7]

| Property | Value |

| Molecular Formula | C72H96ClN17O16[5] |

| Molecular Weight | 1491.1 g/mol [5] |

| Appearance | White, amorphous, hygroscopic powder[8][9] |

| Solubility | Sparingly soluble in water[9] |

| Bioavailability (Subcutaneous) | Approximately 85%[2][4] |

| Protein Binding | ~85%[8] |

| Terminal Half-life (Subcutaneous) | Approximately 30 hours[4][8] |

| IC50 (GnRH Receptor) | 1.21 nM[1] |

Mechanism of Action

Cetrorelix functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located on pituitary cells.[2][3] By binding to these receptors, it blocks the action of endogenous GnRH, thereby inhibiting the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2][8] This suppression of gonadotropins prevents the LH surge that triggers ovulation.[2]

Caption: Mechanism of action of Cetrorelix as a GnRH antagonist.

Synthesis of this compound

The manufacturing process for this compound typically involves solid-phase peptide synthesis (SPPS).[9] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following outlines a general protocol for the synthesis of Cetrorelix using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

An appropriate resin, such as Rink Amide AM resin or Fmoc-Linker-MBHA-Resin, is used as the solid support.[10][11]

-

The resin is swelled in a suitable solvent like dimethylformamide (DMF).[12]

2. Amino Acid Coupling:

-

The C-terminal amino acid, Fmoc-D-Ala-OH, is first coupled to the resin.[7]

-

The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.[12]

-

The next Fmoc-protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU/HOBT, DIC/HOBT, or HATU) and added to the resin to form a new peptide bond.[10][11]

-

This cycle of deprotection and coupling is repeated for each amino acid in the Cetrorelix sequence.

3. Acetylation:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated at the N-terminus using a reagent such as acetic anhydride.[10] An alternative is to use Ac-D-2Nal-OH for the final coupling step to avoid a separate acetylation step.[12]

4. Cleavage and Deprotection:

-

The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[7]

5. Purification and Salt Formation:

-

The crude peptide is precipitated from the cleavage mixture using a solvent like cold diethyl ether.[12]

-

The crude product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C8 or C18 column.[10][12]

-

The mobile phase often consists of a gradient of acetonitrile and water containing an acid such as TFA or phosphoric acid.[10][12]

-

The purified peptide fractions are pooled, and the acetate salt is formed.

-

The final product, this compound, is obtained by lyophilization (freeze-drying).[10][12] The resulting product should have a purity exceeding 99%.[7][12]

Caption: General workflow for the solid-phase synthesis of Cetrorelix.

Quality Control and Impurity Profiling

During synthesis, side reactions such as racemization of amino acids can occur. For instance, the coupling of Fmoc-L-arginine(Pbf) and Fmoc-O-tert-butyl-L-serine has been observed to be prone to racemization.[11] The use of specific coupling agents like HATU with additives such as HOBt or HOAt can minimize this to below 0.5%.[11][13]

Impurities can also arise from incomplete removal of side-chain protecting groups or the formation of dimers.[14][15] Therefore, robust analytical methods, primarily RP-HPLC, are essential for the separation and quantification of Cetrorelix and its related impurities to ensure the high purity required for therapeutic use.[11][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C72H96ClN17O16 | CID 25078429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation method of this compound freeze-dried preparation - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20190382447A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]

- 11. Synthesis of Diastereomerically Pure this compound by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. researchgate.net [researchgate.net]

Pharmacodynamics of Cetrorelix Acetate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetrorelix Acetate is a potent and immediate-acting synthetic antagonist of gonadotropin-releasing hormone (GnRH).[1][2][3] By competitively binding to GnRH receptors in the anterior pituitary, it provides a dose-dependent inhibition of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[1][4] This mechanism effectively prevents the downstream cascade of sex steroid production and ovulation, a principle that has been extensively studied in various animal models. This guide provides an in-depth summary of the pharmacodynamic properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying physiological pathways observed in key preclinical animal studies.

Mechanism of Action

Cetrorelix operates by competitively blocking GnRH receptors on pituitary gonadotroph cells.[2][5] Unlike GnRH agonists which cause an initial stimulatory "flare-up" effect, Cetrorelix induces an immediate suppression of gonadotropin release.[6][7] This blockade prevents endogenous GnRH from binding and stimulating the synthesis and release of LH and FSH.[2] The reduction in circulating gonadotropins leads to a subsequent decrease in the production of gonadal sex steroids, such as testosterone and estradiol, and prevents the LH surge required for ovulation.[2][3] The effects are reversible upon cessation of treatment.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetrorelix Acetate: A Technical Guide to its Modulation of the Gonadotropin-Releasing Hormone Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix Acetate is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary clinical application is in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges, thereby allowing for controlled ovarian stimulation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound. It details the mechanism of action, presents quantitative data on its binding affinity and physiological effects, and outlines key experimental protocols for studying its activity.

Introduction

Gonadotropin-Releasing Hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, plays a pivotal role in the reproductive axis. It stimulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2] this compound is a synthetic decapeptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor.[3][4] By blocking the receptor, Cetrorelix prevents the downstream signaling cascade initiated by endogenous GnRH, leading to a rapid and reversible suppression of LH and FSH secretion.[5]

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the surface of pituitary gonadotrope cells.[2] This binding prevents the endogenous GnRH from interacting with its receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to gonadotropin release.[1] The onset of LH suppression is rapid, occurring within hours of administration, and unlike GnRH agonists, there is no initial stimulatory "flare-up" effect.[6]

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon binding of GnRH, the receptor undergoes a conformational change that activates associated heterotrimeric G-proteins, primarily of the Gq/11 family.[8][9] This activation initiates a well-defined signaling cascade:

-

Gq/11 Protein Activation: The activated Gq/11 alpha subunit dissociates from the βγ subunits and activates Phospholipase C (PLC).[8]

-

Phosphoinositide Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2]

-

MAPK Cascade Activation: The activation of PKC, along with other signaling intermediates, triggers the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[7][9]

-

Gonadotropin Synthesis and Release: The culmination of these signaling events is the synthesis and secretion of LH and FSH from the gonadotrope cells.[7]

Cetrorelix-Mediated Inhibition

This compound, by competitively occupying the GnRH binding site on the receptor, prevents the initiation of this entire cascade. It does not activate the receptor and therefore does not trigger G-protein coupling and the subsequent downstream events. This blockade results in a dose-dependent suppression of LH and, to a lesser extent, FSH secretion.[3]

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of this compound.

Table 1: this compound Binding Affinity and In Vitro Potency

| Parameter | Value | Reference |

| IC50 (GnRH Receptor) | 1.21 nM | [7] |

Table 2: Pharmacokinetic Properties of this compound in Healthy Females

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| 0.25 mg (single dose) | 4.3 ± 1.3 | 29.8 ± 9.1 | ~5-10 | 85% | [3][11] |

| 0.50 mg (single dose) | 8.2 ± 3.4 | 62.7 ± 25.1 | ~5-10 | 85% | [3][11] |

| 1.0 mg (single dose) | 15.1 ± 5.2 | 129.1 ± 48.2 | ~5-10 | 85% | [3][11] |

| 3.0 mg (single dose) | 27.5 ± 8.1 | 376 ± 111 | ~63 | 85% | [11][12] |

| 0.25 mg (multiple dose) | 5.2 ± 1.7 | 45.4 ± 14.8 (AUCτ) | ~20-80 | 85% | [3][11] |

| 0.50 mg (multiple dose) | 10.1 ± 3.8 | 91.9 ± 34.2 (AUCτ) | ~20-80 | 85% | [3][11] |

| 1.0 mg (multiple dose) | 18.9 ± 6.1 | 182.2 ± 61.1 (AUCτ) | ~20-80 | 85% | [3][11] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T1/2: Terminal half-life; AUCτ: Area under the curve over a dosing interval.

Table 3: Pharmacodynamic Effects of this compound on Gonadotropin Levels

| Dose | Effect on LH | Effect on FSH | Onset of Action | Duration of Action (single 3 mg dose) | Reference |

| 0.25 mg (daily) | Dose-dependent suppression | Lesser degree of suppression | Within hours | Maintained with daily dosing | [3][11][13] |

| 3 mg (single dose) | Rapid and marked suppression | Lesser degree of suppression | Within hours | At least 4 days | [1][11][13] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with the GnRH receptor and its effect on downstream signaling are provided below.

GnRH Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (IC50) of this compound for the GnRH receptor using a radioligand competition assay.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor.

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors).

-

Radioligand: 125I-labeled GnRH agonist (e.g., 125I-[D-Trp6]-GnRH).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl, BSA).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hGnRHR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled GnRH for non-specific binding.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to assess the inhibition of GnRH-induced Gq/11 signaling by this compound. A homogenous time-resolved fluorescence (HTRF) based assay is described.

Materials:

-

CHO-K1 or HEK293 cells expressing the human GnRH receptor.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

GnRH agonist.

-

This compound.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture GnRHR-expressing cells and seed them into a 384-well white plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Remove the cell culture medium and add the this compound dilutions to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Prepare a solution of GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the GnRH agonist solution to the wells containing this compound.

-

Incubate for 60-90 minutes at 37°C.

-

-

Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

-

Calculate the HTRF ratio (665nm/620nm) and plot it against the this compound concentration to determine the IC50 for the inhibition of GnRH-induced IP1 accumulation.

-

ERK1/2 Phosphorylation Assay

This protocol describes the use of an AlphaLISA® SureFire® Ultra™ assay to quantify the inhibition of GnRH-induced ERK1/2 phosphorylation by this compound.

Materials:

-

GnRHR-expressing cells (e.g., αT3-1 pituitary gonadotrope cells).

-

Serum-free cell culture medium.

-

GnRH agonist.

-

This compound.

-

AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit.

-

AlphaScreen-compatible microplate reader.

Procedure:

-

Cell Culture and Starvation:

-

Seed cells into a 96-well culture plate and grow to confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of GnRH agonist (e.g., EC80) for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Remove the medium and add the lysis buffer provided in the kit.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

-

AlphaLISA Assay:

-

Transfer a small volume of the cell lysate to a 384-well ProxiPlate.

-

Add the acceptor bead mix and incubate for 1-2 hours at room temperature.

-

Add the donor bead mix and incubate for 1-2 hours at room temperature in the dark.

-

-

Measurement and Analysis:

-

Read the plate on an AlphaScreen-compatible reader.

-

Plot the AlphaLISA signal against the concentration of this compound to determine the IC50 for the inhibition of GnRH-induced ERK1/2 phosphorylation.

-

Visualizations of Signaling Pathways and Workflows

// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(e.g., ERK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; Gonadotropins [label="LH & FSH\nSynthesis & Release", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GnRH -> GnRHR [label="Binds"]; GnRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Co-activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Gonadotropins [label="Stimulates"]; } END_DOT Figure 1: GnRH Receptor Signaling Pathway.

// Nodes Cetrorelix [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH [label="GnRH", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRHR [label="GnRH Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Binding Site\nBlocked", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; NoSignal [label="No Downstream\nSignaling", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NoRelease [label="Inhibition of\nLH & FSH Release", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cetrorelix -> GnRHR [label="Competitively Binds"]; GnRH -> GnRHR [style=dashed, color="#5F6368", label="Binding Prevented"]; GnRHR -> Block; Block -> NoSignal; NoSignal -> NoRelease; } END_DOT Figure 2: this compound Mechanism of Action.

Conclusion

This compound is a well-characterized GnRH receptor antagonist that provides a rapid, dose-dependent, and reversible suppression of gonadotropin secretion. Its mechanism of action is centered on the competitive blockade of the GnRH receptor, thereby inhibiting the Gq/11-mediated signaling cascade that leads to LH and FSH release. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this important therapeutic agent.

References

- 1. SureFire ERK1/2 activation assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. IP accumulation assay [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Accumulation of inositol monophosphate (IP) as functional assay for G protein-mediated signaling [bio-protocol.org]

- 6. Inositol phosphate assay [bio-protocol.org]

- 7. revvity.com [revvity.com]

- 8. tgrbiosciences.com [tgrbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. revvity.com [revvity.com]

- 13. academic.oup.com [academic.oup.com]

In Vitro Bioactivity of Cetrorelix Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] It is a third-generation GnRH antagonist designed to have a high affinity for the GnRH receptor, effectively preventing premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, focusing on its mechanism of action, receptor binding affinity, and its effects on downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.

Mechanism of Action

This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][4] The GnRH-R is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[5] Under normal physiological conditions, the pulsatile release of GnRH from the hypothalamus stimulates the GnRH-R, initiating a signaling cascade that leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

This compound competitively binds to the GnRH-R without activating it, thereby blocking the binding of endogenous GnRH.[3][5] This competitive inhibition leads to a rapid, dose-dependent suppression of LH and FSH secretion from the pituitary gland.[4] The onset of LH suppression is almost immediate, and unlike GnRH agonists, this compound does not induce an initial stimulatory "flare-up" effect.[3][4]

Downstream Signaling Pathways

The primary signaling pathway activated by the GnRH receptor involves its coupling to the Gq/11 family of G-proteins.[7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, are crucial for the downstream events leading to gonadotropin synthesis and secretion.[7]

While the Gq/11 pathway is predominant, there is also evidence suggesting that the GnRH receptor can couple to Gs and Gi proteins, potentially modulating cyclic adenosine monophosphate (cAMP) levels.[7] However, the primary mechanism of action of GnRH leading to LH and FSH release is mediated through the IP3 and intracellular calcium pathway. This compound, by blocking the initial binding of GnRH, effectively prevents the activation of these downstream signaling cascades.

Caption: GnRH signaling pathway and the antagonistic action of this compound.

Key In Vitro Bioassays for this compound

The in vitro characterization of this compound's bioactivity relies on a series of well-established assays to determine its binding affinity for the GnRH receptor and its functional potency in inhibiting gonadotropin release.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound for the GnRH receptor. It involves the use of a radiolabeled GnRH agonist, such as [125I]-buserelin or [125I]-triptorelin, which binds with high affinity to the GnRH receptor. The assay measures the ability of unlabeled this compound to displace the radioligand from the receptor in a concentration-dependent manner.

Cell-Based Functional Assays for LH and FSH Inhibition

These assays are crucial for determining the functional potency (IC50) of this compound. They utilize pituitary cell cultures, either primary cells or immortalized cell lines like the mouse gonadotrope alpha-T3-1 cell line, which endogenously express the GnRH receptor. The cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. The inhibitory effect of this compound is quantified by measuring the amount of LH and FSH released into the cell culture medium, typically using enzyme-linked immunosorbent assays (ELISAs).

Second Messenger Assays

To further elucidate the mechanism of action, assays measuring the downstream second messengers, IP3 and intracellular calcium, can be employed. These assays confirm that this compound's antagonistic activity at the GnRH receptor translates to the inhibition of the Gq/11 signaling pathway.

Data Presentation

The quantitative data obtained from the in vitro bioassays are summarized in the following tables.

Table 1: GnRH Receptor Binding Affinity of this compound

| Parameter | Cell Line | Radioligand | Value | Reference |

| Ki (nM) | COS-7 (human GnRH-R) | [125I]-Buserelin | Data not available in public literature | N/A |

| IC50 (nM) | Prostate Cancer Cells | [125I]-GnRH | ~1-10 |

Table 2: Functional Potency of this compound in Inhibiting LH and FSH Release

| Parameter | Cell System | GnRH Agonist | Value | Reference |

| IC50 (nM) for LH Inhibition | Primary Pituitary Cells | GnRH | Data not available in public literature | N/A |

| IC50 (nM) for FSH Inhibition | Primary Pituitary Cells | GnRH | Data not available in public literature | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

-

Cell Line: COS-7 cells transiently or stably transfected with the human GnRH receptor.

-

Radioligand: [125I]-Buserelin (a GnRH agonist).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: High concentration of unlabeled GnRH (e.g., 1 µM).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture COS-7 cells expressing the human GnRH receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [125I]-Buserelin (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [125I]-Buserelin, and a high concentration of unlabeled GnRH.

-

Competitive Binding: Cell membranes, [125I]-Buserelin, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for Cell-Based Functional Assay for LH Inhibition

Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-induced LH release.

Materials:

-

Cell Line: Mouse pituitary gonadotrope cell line (alpha-T3-1) or primary pituitary cells.

-

Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.

-

Stimulating Agent: Gonadotropin-releasing hormone (GnRH).

-

Test Compound: this compound.

-

Assay Medium: Serum-free cell culture medium.

-

LH ELISA Kit.

Procedure:

-

Cell Culture:

-

Culture alpha-T3-1 cells in appropriate cell culture flasks until they reach 80-90% confluency.

-

Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.

-

-

Assay Setup:

-

Wash the cells with assay medium.

-

Pre-incubate the cells with varying concentrations of this compound in assay medium for a defined period (e.g., 30 minutes).

-

Add a fixed, sub-maximal concentration of GnRH to stimulate LH release. Include control wells with no GnRH (basal release) and wells with GnRH alone (maximal release).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a specific duration (e.g., 3-4 hours).

-

-

Supernatant Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Quantification:

-

Measure the concentration of LH in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of GnRH-stimulated LH release against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the GnRH-stimulated LH release) from the resulting dose-response curve.

-

Conclusion

The in vitro characterization of this compound's bioactivity is a critical component of its development and quality control. The assays described in this technical guide provide a robust framework for assessing its high-affinity binding to the GnRH receptor and its potent functional antagonism of GnRH-induced gonadotropin secretion. The competitive binding assay allows for the determination of its binding affinity (Ki), while cell-based functional assays provide a measure of its inhibitory potency (IC50). A thorough understanding of these in vitro properties is essential for ensuring the consistent quality, efficacy, and safety of this compound in its clinical applications. While specific quantitative values for Ki and IC50 are not consistently reported in publicly accessible literature, the methodologies outlined here provide the means to determine these critical parameters.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Cetrorelix Acetate: Molecular Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a synthetic decapeptide and a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It is widely utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation. Additionally, its ability to suppress gonadotropin secretion has led to its investigation in the treatment of hormone-sensitive cancers. This technical guide provides an in-depth overview of the molecular and pharmacological properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis.

Molecular and Chemical Properties

This compound is the acetate salt of Cetrorelix, a synthetic analog of GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. These modifications result in a molecule with high binding affinity to the GnRH receptor and enhanced stability.

| Property | Value | Reference |

| Chemical Formula | C72H96ClN17O16 | [1] |

| Molecular Weight | 1491.1 g/mol | [1] |

| Free Base (Cetrorelix) Formula | C70H92ClN17O14 | [2][3][4] |

| Free Base (Cetrorelix) Molecular Weight | 1431.06 g/mol | [4][5] |

| Appearance | White, amorphous lyophilized powder | [6] |

| Solubility | Moderately soluble in water | [6] |

Mechanism of Action: GnRH Receptor Antagonism

Cetrorelix exerts its pharmacological effect through competitive antagonism of the GnRH receptors located on the surface of pituitary gonadotroph cells.[7][8][9][10] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9][10]

The downstream signaling cascade of the GnRH receptor, which is a G-protein coupled receptor (GPCR), is consequently inhibited.[2][3] The primary pathway involves the Gq/11 protein, which, upon activation by GnRH, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.[1][2] By blocking the initial step of GnRH binding, Cetrorelix effectively abrogates this entire signaling pathway.

References

- 1. KEGG PATHWAY: map04912 [genome.jp]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 6. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 8. Articles [globalrx.com]

- 9. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Solubility and Stability of Cetrorelix Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cetrorelix Acetate, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist. A thorough understanding of its solubility and stability is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

Solubility Properties

This compound is characterized as an amorphous, white, hygroscopic powder.[1] Its solubility is a key parameter influencing its formulation as an injectable product.

Aqueous and Organic Solubility

This compound is moderately soluble in water and generally poorly soluble in organic solvents.[2] The presence of excipients, such as mannitol, can influence its solubility in aqueous media. Quantitative solubility data is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Conditions |

| Water | ~8 mg/mL[1] | - |

| Water with Mannitol | ~5 mg/mL[1] | - |

| Water | 2 mg/mL[3] | Requires sonication |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] | Requires sonication |

| Methanol | 10% (w/v)[4] | - |

| Methanol | Slightly soluble[5] | - |

| DMSO | Slightly soluble[5] | - |

pH-Dependent Solubility

The solubility of peptides like this compound, which contain ionizable groups, is often pH-dependent. While specific quantitative data on the pH-solubility profile of this compound is not extensively published, it is known that adjusting the pH can impact the solubility of peptides. For basic peptides, solubility can often be increased by lowering the pH with an acid like acetic acid.

Stability Profile

The stability of this compound is crucial for its shelf-life and the maintenance of its therapeutic activity. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Solid-State Stability

As a lyophilized powder, this compound exhibits good stability under recommended storage conditions.

Table 2: Solid-State Stability of this compound

| Storage Condition | Duration | Observations |

| 2-8 °C[6] | At least 12 months | No significant changes in tested parameters.[6] |

| 25 °C / 60% RH[6] | At least 6 months | No significant changes in tested parameters.[6] |

| -20 °C[5] | At least 4 years | Stable.[5] |

| Photostability (ICH Q1B)[6] | Not specified | Not sensitive to light.[6] |

Solution Stability

This compound is less stable in aqueous solutions, which is a key reason for its formulation as a lyophilized powder for reconstitution.

Table 3: Solution Stability of this compound

| Storage Condition | Duration | Observations |

| Refrigerated (+4 °C)[7] | 1 week | Concentration was 98.70% of the freshly prepared standard.[7] |

| -20 °C[3] | 1 month | Stock solution is stable.[3] |

| -80 °C[3] | 6 months | Stock solution is stable.[3] |

Degradation Pathways

Forced degradation studies have been instrumental in identifying the primary degradation pathways for this compound.

-

Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions.[8][9] Degradation is more pronounced under alkaline conditions, leading to the formation of Impurity-C through deamidation at the C-terminus.[8][9][10]

-

Racemization: Stereochemical integrity can be compromised under pH stress. L-proline can racemize under acidic conditions, while L-serine can racemize under alkaline conditions.[8][9]

-

Formaldehyde Induced Degradation: this compound is highly unstable in the presence of formaldehyde, leading to the formation of a methylene dimer impurity.[8][11]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method for Forced Degradation Studies

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the stability of this compound and separating its degradation products.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[8]

-

Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA).

-

Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.

-

Gradient Elution: A suitable gradient program to separate the parent peak from all degradation products.

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at an appropriate wavelength (e.g., 226 nm or 275 nm).[8]

-

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve this compound in a dilute acid solution (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Dissolve this compound in a dilute base solution (e.g., 0.1 N NaOH) and incubate at an elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.

-

Photodegradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Inject the stressed samples into the HPLC system and monitor the formation of degradation products and the decrease in the parent peak area.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist to the Gonadotropin-Releasing Hormone Receptor (GnRHR) in the pituitary gland. By blocking the binding of endogenous GnRH, it inhibits the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Caption: GnRH Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Measurement of this compound.

Logical Relationship in Forced Degradation Studies

This diagram outlines the logical progression and purpose of performing forced degradation studies for this compound.

Caption: Logic and Outcomes of Forced Degradation Studies for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 9. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pH-metric solubility. 3. Dissolution titration template method for solubility determination. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Cetrorelix Acetate in Controlled Ovarian Stimulation in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist that effectively suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the pituitary gland.[1] By competitively binding to GnRH receptors, it prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to gonadotropin release.[2][3][4] This mechanism of action prevents premature LH surges and subsequent ovulation, allowing for controlled follicular development and oocyte maturation. In the context of murine research, particularly in aged mouse models, this compound has been demonstrated to improve the efficacy of superovulation protocols, leading to a higher yield of viable oocytes.[5][6] This document provides detailed protocols and application notes for the use of this compound in controlled ovarian stimulation in mice, targeted at researchers and professionals in the field of reproductive biology and drug development.

Mechanism of Action: GnRH Antagonism

This compound functions as a competitive antagonist of GnRH receptors located on the anterior pituitary gland.[2][3] This binding action blocks the stimulatory effect of endogenous GnRH, leading to a rapid and dose-dependent inhibition of LH and FSH secretion.[1] The prevention of a premature LH surge is crucial for controlled ovarian stimulation, as it allows for the synchronized maturation of a larger cohort of ovarian follicles.

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on a study demonstrating the improved efficacy of superovulation in aged mice using this compound.[5][6]

Materials

-

This compound (e.g., Cetrotide®)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile Saline or Phosphate-Buffered Saline (PBS) for reconstitution

-

Syringes and needles for subcutaneous and intraperitoneal injections

-

Experimental Animals: Aged female mice (e.g., 12-month-old C57BL/6 or similar strains)

Protocol 1: Consecutive Daily Administration of this compound

This protocol involves daily administration of this compound for seven consecutive days prior to gonadotropin stimulation.

-

Animal Preparation: Acclimate 12-month-old female mice to the housing conditions for at least one week prior to the experiment.

-

This compound Administration:

-

Gonadotropin Stimulation:

-

Oocyte Collection:

-

Approximately 14-16 hours after the hCG injection, euthanize the mice and collect the oocytes from the oviducts.

-

Protocol 2: Intermittent Administration of this compound

This protocol involves administering this compound every three days for a total of three injections prior to gonadotropin stimulation.

-

Animal Preparation: Acclimate 12-month-old female mice as described in Protocol 1.

-

This compound Administration:

-

Gonadotropin Stimulation:

-

Oocyte Collection:

-

Collect oocytes 14-16 hours post-hCG injection.

-

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing Cetrorelix Acetate for Endometriosis Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. Research into its pathophysiology and the development of novel therapeutics heavily relies on relevant animal and cellular models. Cetrorelix Acetate, a potent and immediate-acting gonadotropin-releasing hormone (GnRH) antagonist, serves as a critical tool in these models. By competitively blocking GnRH receptors in the pituitary gland, Cetrorelix rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in ovarian estrogen production.[1][2][3] This mechanism effectively mimics a hypoestrogenic state, allowing researchers to investigate the estrogen-dependent nature of endometriotic lesion growth and survival.

Mechanism of Action

This compound functions as a competitive antagonist of GnRH receptors located on pituitary gonadotroph cells.[3] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion before downregulation, Cetrorelix provides immediate suppression.[2] This rapid onset of action is highly advantageous for experimental control. The blockade of GnRH receptors prevents the release of LH and FSH, which in turn ceases the stimulation of ovarian follicles and dramatically reduces circulating estradiol levels.[1][2] Since the growth and maintenance of endometriotic implants are primarily estrogen-dependent, this induced hypoestrogenic environment leads to the regression and atrophy of the lesions.[4]

Application in In Vivo Endometriosis Models